molecular formula C11H8ClNOS B1609524 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride CAS No. 857283-93-3

4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride

Cat. No.: B1609524
CAS No.: 857283-93-3
M. Wt: 237.71 g/mol
InChI Key: WJQGMUPBMHWAEX-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride is an organic compound with the molecular formula C11H8ClNOS It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 2-methyl-1,3-thiazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride typically involves the reaction of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the corresponding benzoyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of the starting materials to the desired product. The reaction mixture is typically purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or aqueous base, the benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.

    Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: Aqueous sodium hydroxide or water can be used under mild heating conditions.

    Reduction: Lithium aluminum hydride or other hydride donors are used under anhydrous conditions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Benzoic Acid Derivative: Formed from hydrolysis.

    Benzyl Alcohol Derivative: Formed from reduction.

Scientific Research Applications

4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the preparation of functional materials, such as polymers and coatings, due to its reactive benzoyl chloride group.

    Biological Studies: The compound is used in the modification of biomolecules for studying their functions and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: The precursor to 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride.

    4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde: A related compound with an aldehyde group instead of a benzoyl chloride group.

    4-(2-Methyl-1,3-thiazol-4-yl)benzyl alcohol: The reduced form of the benzoyl chloride derivative.

Uniqueness

This compound is unique due to its combination of a benzoyl chloride group with a thiazole ring. This structure imparts specific reactivity and potential biological activity, making it valuable in various research and industrial applications. The presence of the thiazole ring can enhance the compound’s stability and reactivity compared to other benzoyl chloride derivatives.

Properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c1-7-13-10(6-15-7)8-2-4-9(5-3-8)11(12)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQGMUPBMHWAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428736
Record name 4-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-93-3
Record name 4-(2-Methyl-4-thiazolyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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